3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c1-15(2)27-20-23-22-19(24(20)13-12-16-8-4-3-5-9-16)14-25-17-10-6-7-11-18(17)28-21(25)26/h3-11,15H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVYASQGJJANEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multistep reactions. One common synthetic route includes the reaction of 4-phenethyl-4H-1,2,4-triazole with isopropylthio derivative followed by the formation of the benzo[d]thiazole ring.
Industrial Production Methods
Industrial production may involve large-scale reaction setups with optimized conditions to ensure high yield and purity. This includes the use of specialized catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups present in the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, allowing modifications at specific positions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide, to perform oxidation.
Reducing Agents: : Like sodium borohydride for reduction processes.
Substituents: : Halogens or alkyl groups in substitution reactions.
Major Products Formed
Depending on the reaction type, the major products can vary widely. For example, oxidation might yield sulfoxides or sulfones, while substitution can result in a variety of modified triazole or benzo[d]thiazol-2(3H)-one derivatives.
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of triazole compounds exhibit significant antifungal properties. The specific compound may act against various fungal pathogens by inhibiting key enzymes involved in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. Triazoles have been widely studied for their effectiveness against fungi such as Candida and Aspergillus species.
Anticancer Potential
Triazole derivatives have shown promise in cancer therapy. The compound may inhibit specific cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways. For example, studies have demonstrated that similar triazole compounds can target the PI3K/Akt pathway, which is often dysregulated in cancer cells.
Herbicidal Activity
The compound has been evaluated for its herbicidal properties, particularly as an inhibitor of phytoene desaturase (PDS), an enzyme critical in the carotenoid biosynthesis pathway. The inhibition of PDS can lead to the accumulation of toxic intermediates in plants, effectively controlling weed growth. A study highlighted that triazole-based herbicides exhibit a broader spectrum of activity against various weed species compared to traditional herbicides .
Enzyme Inhibition Studies
Studies utilizing surface plasmon resonance (SPR) assays have provided insights into the binding affinities of triazole derivatives to target enzymes like PDS. For instance, one study found that a related triazole compound had a binding affinity comparable to established herbicides, indicating potential for further development as a commercial herbicide .
Case Studies and Experimental Findings
Toxicological Studies
Before widespread application, it is essential to evaluate the toxicity profile of this compound. Preliminary studies suggest that while it exhibits potent biological activity, its safety margin must be thoroughly assessed through in vitro and in vivo studies to ensure it does not pose risks to non-target organisms or human health.
Mechanism of Action
The compound's mechanism of action often involves its interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through binding and altering the activity of these targets, which can influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally distinct from several analogs reported in the literature, particularly those with 1,3,4-oxadiazole cores. Below is a systematic comparison based on structural features, physicochemical properties, and bioactivity:
Structural Variations
Physicochemical Properties
Notes:
- Triazole derivatives generally exhibit greater metabolic stability than oxadiazoles due to reduced susceptibility to hydrolysis .
Biological Activity
The compound 3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a complex structure incorporating a triazole ring and a benzo[d]thiazole moiety. The presence of an isopropylthio group and phenethyl substituent enhances its biological profile. The molecular formula is , and it has been characterized for its solubility and stability under physiological conditions.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular, compounds containing the 1,2,4-triazole core have been shown to inhibit various bacterial strains effectively.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | E. coli | < 1.9 μg/mL |
| 3b | S. aureus | < 2.0 μg/mL |
| 3c | Mycobacterium smegmatis | < 1.5 μg/mL |
| 3d | P. aeruginosa | < 2.5 μg/mL |
The compound's antibacterial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria, demonstrating potent inhibition comparable to standard antibiotics such as ciprofloxacin and levofloxacin . The mechanism of action often involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3e | HCT-116 (Colon Cancer) | 6.2 |
| 3f | T47D (Breast Cancer) | 27.3 |
For instance, compound 3e exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of 6.2 μM, indicating strong potential as an anticancer agent . Further studies are needed to elucidate the precise pathways through which these compounds exert their effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring interacts with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
- DNA Interaction : Molecular docking studies indicate that the compound can bind effectively to DNA targets, disrupting replication processes in both bacteria and cancer cells .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- A study demonstrated that a related triazole derivative significantly reduced the viability of drug-resistant Mycobacterium tuberculosis strains, showcasing the potential for treating resistant infections .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications at specific positions on the triazole ring could enhance antibacterial potency against resistant strains .
Q & A
Q. What are the common synthetic pathways for synthesizing 3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds.
- Step 2 : Introduction of the isopropylthio group via nucleophilic substitution or thioetherification under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Coupling the triazole moiety to the benzothiazolone scaffold using alkylation or Mitsunobu reactions.
- Critical Parameters : Microwave-assisted synthesis can enhance reaction efficiency (e.g., 20–30% yield improvement) by reducing reaction time and side products. Solvent choice (e.g., DMSO for polar intermediates) and temperature control (60–80°C) are crucial to avoid decomposition .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are discrepancies in spectral data resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the triazole (δ 7.5–8.5 ppm) and benzothiazolone (δ 6.8–7.3 ppm) moieties. Use deuterated DMSO for solubility .
- HRMS : Confirm molecular weight (calc. for C₂₂H₂₃N₄OS₂: 447.13 g/mol) with <2 ppm error. Discrepancies in isotopic patterns may indicate residual solvents; purify via preparative HPLC (C18 column, MeCN/H₂O gradient) .
- Elemental Analysis : Acceptable C/H/N/S deviation ≤0.3% .
Q. What structural features of this compound contribute to its reactivity and potential as a pharmacophore?
- Methodological Answer :
- Triazole Ring : The 1,2,4-triazole core acts as a hydrogen bond acceptor, enhancing interactions with biological targets (e.g., enzymes).
- Benzothiazolone Moiety : The conjugated system enables π-π stacking with aromatic residues in binding pockets.
- Isopropylthio Group : The hydrophobic substituent improves membrane permeability (logP ~3.5 predicted via ChemAxon) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields (<40%) during the final coupling step?
- Methodological Answer :
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) using a factorial design. For example, Pd(OAc)₂ (5 mol%) in toluene at 100°C improves Buchwald-Hartwig coupling efficiency by 15% .
- Additives : Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance solubility of intermediates .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Systematic Substitution : Replace the isopropylthio group with methylthio, phenylthio, or tert-butylthio to evaluate steric/electronic effects on bioactivity.
- Biological Assays : Test inhibition of acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using dose-response curves (IC₅₀ values). Cross-validate with molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Q. How should researchers address contradictory reports on the compound’s antimicrobial activity (e.g., MIC values ranging from 2–64 µg/mL)?
- Methodological Answer :
- Purity Verification : Confirm compound purity (>95%) via HPLC-UV (λ = 254 nm). Impurities like unreacted thiols (retention time ~3.2 min) may skew bioassays .
- Standardized Assays : Use CLSI guidelines for MIC determination. Compare results under identical conditions (e.g., Mueller-Hinton broth, 37°C, 18–24 hr incubation) .
Q. What experimental approaches are used to study the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–48 hr. Monitor degradation via LC-MS; major degradation products include hydrolyzed triazole (m/z 315.08) .
- Light/Heat Stability : Store at 40°C/75% RH for 4 weeks; quantify decomposition using peak area normalization in HPLC .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes to assess metabolic liability?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model CYP3A4 binding. Identify metabolically labile sites (e.g., sulfur atoms prone to oxidation).
- ADMET Prediction : Tools like SwissADME estimate CYP inhibition (e.g., CYP2C9: high risk) and half-life (t₁/₂ ~2.5 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
